molecular formula C30H32O7 B583803 Artoheterophyllin B CAS No. 1174017-37-8

Artoheterophyllin B

Cat. No.: B583803
CAS No.: 1174017-37-8
M. Wt: 504.579
InChI Key: MOPJKKUUKHCZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Artoheterophyllin B is typically isolated from the ethanol extract of the twigs of Artocarpus heterophyllus. The extraction process involves several chromatographic techniques to purify the compound. The structure of this compound is elucidated using spectroscopic analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory extraction and purification processes from natural sources.

Chemical Reactions Analysis

Types of Reactions: Artoheterophyllin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • Norartocarpetin
  • Artocarpesin
  • Artoheterophyllin A
  • Artoheterophyllin C
  • Artoheterophyllin D

Comparison: Artoheterophyllin B is unique among its similar compounds due to its specific isoprenylated flavonoid structure, which contributes to its distinct biological activities. While compounds like norartocarpetin and artocarpesin also exhibit tyrosinase inhibitory activity, this compound’s unique structure may offer different binding affinities and inhibitory mechanisms .

Properties

IUPAC Name

2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,23,31-34H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPJKKUUKHCZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=CC(=C(C=C4OC3C=C(C)C)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of Artoheterophyllin B?

A1: this compound is an isoprenylated flavonoid. [] Unfortunately, the provided abstracts do not contain information about its molecular formula, weight, or spectroscopic data. Further research in chemical databases or publications focusing on its isolation and characterization would be necessary to obtain this information.

Q2: Has this compound shown any notable biological activity?

A2: While one of the provided research articles highlights Artocarpus heterophyllus as a source of traditional medicine for diabetes treatment and mentions that this compound might be responsible for the α-glucosidase inhibitory activity observed in mature leaf extracts, [] further research is needed to confirm this hypothesis. The study emphasizing the anti-inflammatory activity of Moracin C does not investigate the bioactivity of this compound. []

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